Lofexidine-d4 Hydrochloride is a deuterated form of lofexidine, a selective alpha-2 adrenergic receptor agonist primarily used in the management of opioid withdrawal symptoms. It is recognized for its ability to alleviate physical symptoms associated with withdrawal from opioids such as heroin and morphine. The compound is classified as a small molecule and is categorized under investigational drugs, with applications in both clinical and research settings.
Lofexidine-d4 Hydrochloride is synthesized from lofexidine, which itself is derived from the imidazoline class of compounds. The deuteration process enhances its stability and allows for more precise tracking in pharmacokinetic studies. The compound is commercially available from various suppliers, including MedchemExpress and Sigma-Aldrich, which provide it in different forms for research purposes.
The synthesis of Lofexidine-d4 Hydrochloride typically involves a multi-step process that includes the introduction of deuterium atoms into the lofexidine structure. This can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium.
Lofexidine-d4 Hydrochloride retains the core structure of lofexidine but with deuterium incorporated at specific positions. The molecular structure can be represented as follows:
Lofexidine-d4 Hydrochloride undergoes various chemical reactions typical of alpha-2 adrenergic agonists:
The metabolic pathway involves:
Lofexidine-d4 Hydrochloride functions by selectively agonizing alpha-2 adrenergic receptors in the central nervous system. This action results in:
The compound exhibits a high affinity for alpha-2A adrenergic receptors, contributing to its effectiveness in managing withdrawal symptoms.
Lofexidine-d4 Hydrochloride has several scientific uses:
Lofexidine-d4 hydrochloride is a deuterated isotopologue of the selective α2-adrenergic receptor agonist lofexidine hydrochloride. Its molecular formula is C~11~H~9~D~4~Cl~3~N~2~O, with a molecular weight of 299.62 g/mol, contrasting with the 295.59 g/mol of the unlabeled compound [2] [5] [9]. The deuterium atoms are strategically incorporated at four positions within the 4,5-dihydro-1H-imidazole ring, specifically replacing protons at the C4 and C5 methylene groups (N-CH~2~-CH~2~-N → N-CD~2~-CD~2~-N) [2] [5] [7]. This labeling pattern preserves the compound’s stereochemistry and receptor-binding affinity while altering its physicochemical and metabolic properties.
The SMILES notation (O(C(C)C=1NC(C(N1)([²H])[²H])([²H])[²H])C2=C(Cl)C=CC=C2Cl.Cl) precisely defines the deuteration sites [2] [5]. Isotopic purity typically exceeds 98%, minimizing the presence of non-deuterated impurities that could interfere with quantitative analyses [5]. The hydrochloride salt formation enhances the compound’s stability and water solubility, critical for analytical and metabolic applications [9].
Table 1: Key Structural Identifiers of Lofexidine-d4 Hydrochloride
Property | Value/Descriptor |
---|---|
Molecular Formula | C~11~H~9~D~4~Cl~3~N~2~O |
Molecular Weight | 299.62 g/mol |
Deuteration Sites | 4,5-positions of imidazoline ring |
Salt Form | Hydrochloride |
CAS Registry Variations | 1206845-57-9 [2] [5]; 78302-26-8 [3] [4]; Not Assigned (NA) [7] |
Solubility and Stability:Lofexidine-d4 hydrochloride exhibits high solubility in aqueous solutions and polar organic solvents (e.g., methanol, DMSO), attributable to its quaternary ammonium salt structure [2] [9]. This property facilitates its use in in vitro metabolic and pharmacokinetic studies requiring physiological buffers. The compound remains stable under recommended storage conditions (room temperature, desiccated environment), with no documented degradation under standard laboratory handling [2] [5]. Its solution stability in biological matrices (e.g., plasma, urine) is sufficient for trace-level detection in mass spectrometry assays, though specific stability studies under varying pH/temperature conditions remain unreported in the literature surveyed.
Crystallography:No published crystallographic data (e.g., X-ray diffraction structures) were identified for lofexidine-d4 hydrochloride. However, the deuteration is not expected to alter the crystalline lattice significantly compared to the parent compound due to the conserved bond lengths and angles between C-H and C-D groups. The hydrochloride salt likely forms ionic bonds between the protonated imidazoline nitrogen and chloride ions, influencing its melting point and hygroscopicity [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectroscopy reveals key deuterium-induced alterations:
¹³C NMR spectra show isotopic shifts at the labeled carbons (C4/C5), appearing as quintets (J~C-D~ ≈ 20 Hz) due to coupling with deuterium (I = 1) [6]. These shifts aid in structural verification and purity assessment.
Table 2: Characteristic NMR Spectral Assignments
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.5 ppm | Singlet | CH~3~ (ethyl group) |
¹H | 6.8–7.4 ppm | Multiplet | Phenyl ring protons (4H) |
¹³C | 45–55 ppm | Quintet | C4/C5 (imidazoline ring) |
²H | 2.5–3.5 ppm | Singlet | Deuterated methylene groups |
Mass Spectrometry:High-resolution mass spectrometry (HRMS) confirms the molecular ion pattern:
Infrared (IR) Spectroscopy:While explicit IR data for the deuterated compound is unavailable in the surveyed sources, key bands can be extrapolated from the parent molecule:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3